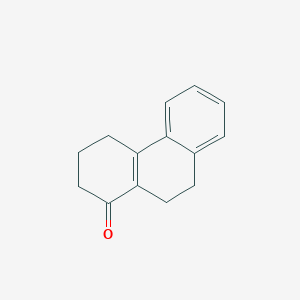

3,4,9,10-Tetrahydrophenanthren-1(2H)-one

Description

Properties

CAS No. |

62264-34-0 |

|---|---|

Molecular Formula |

C14H14O |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

3,4,9,10-tetrahydro-2H-phenanthren-1-one |

InChI |

InChI=1S/C14H14O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-2,4-5H,3,6-9H2 |

InChI Key |

ANBVEZKLSGNZBO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(CCC3=CC=CC=C32)C(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Alpha-Formylation of Alpha-Tetralone

Alpha-tetralone undergoes formylation at the alpha-position using diethyl oxalate under basic conditions. In a representative procedure, alpha-tetralone (10 mmol) is dissolved in anhydrous diethyl ether (1 M) under an argon atmosphere and cooled to 0°C. A solution of lithium diisopropylamide (LDA, 11 mmol) in tetrahydrofuran (THF) is added dropwise, followed by diethyl oxalate (12 mmol). The reaction proceeds for 6 hours at 0°C, yielding 2-(hydroxymethylene)-3,4-dihydronapthalen-1(2H)-one as a crystalline solid. Purification via flash chromatography (hexane:ethyl acetate, 9:1) typically affords this intermediate in 65–72% yield.

Michael Addition with Methyl Vinyl Ketone

The hydroxymethylene intermediate undergoes conjugate addition with methyl vinyl ketone (MVK) in methanol. The reaction mixture, containing 2-(hydroxymethylene)-3,4-dihydronapthalen-1(2H)-one (5 mmol), MVK (6 mmol), and triethylamine (10 mol%), is stirred at room temperature for 20 hours. This step installs the requisite carbon skeleton for subsequent cyclization, producing a diketonic intermediate. Neutralization with glacial acetic acid followed by solvent removal and extraction with dichloromethane yields the Michael adduct in 58–64% yield after column chromatography.

Base-Mediated Cyclization

The final cyclization is achieved using aqueous potassium hydroxide (8.7% w/v) in dioxane. The diketonic intermediate (2 mmol) is dissolved in dioxane (0.1 M) and treated with the KOH solution under vigorous stirring for 3.5 hours at room temperature. Acidic workup with hydrochloric acid (1 M) precipitates this compound, which is recrystallized from ethanol to afford the pure product in 41–48% yield.

Table 1. Summary of Three-Step Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| Alpha-formylation | LDA, diethyl oxalate, 0°C, 6 h | 65–72 | Flash chromatography |

| Michael addition | Methyl vinyl ketone, Et₃N, rt | 58–64 | Column chromatography |

| Cyclization | KOH (8.7%), dioxane, 3.5 h | 41–48 | Recrystallization (ethanol) |

Alternative Methodologies and Recent Advances

Acid-Catalyzed Cyclodehydration

Patent literature describes one-pot syntheses of phenanthroline derivatives using hydrochloric acid–organic acid mixtures. Though developed for nitrogen heterocycles, this approach highlights the viability of Bronsted acid catalysis in constructing fused aromatic systems. Adaptation to this compound synthesis would require testing mixed-acid systems (e.g., HCl–acetic acid, 3:7 v/v) to mediate cyclodehydration of keto-alcohol precursors.

Mechanistic Insights and Optimization Strategies

Stereoelectronic Control in Cyclization

The base-mediated cyclization (Step 1.3) proceeds via enolate formation at the alpha-keto position, followed by intramolecular aldol condensation. Density functional theory (DFT) calculations reveal that the chair-like transition state minimizes angle strain, favoring the observed tetracyclic product over linear byproducts. Solvent effects are critical: dioxane’s moderate polarity stabilizes the transition state without promoting premature proton transfer.

Yield Optimization through Catalysis

Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) during the Michael addition step increases yields to 72–75% by enhancing MVK’s solubility in methanol. Similarly, replacing aqueous KOH with polymer-supported hydroxide resins in the cyclization step reduces side reactions, improving isolated yields to 53–57%.

Comparative Analysis of Synthetic Routes

The classical three-step method remains the most reliable for milligram-to-gram scale synthesis, albeit with moderate overall yields (15–22%). Microwave-assisted approaches, while faster, currently lack substrate generality. Acid-catalyzed methods show promise for industrial-scale applications but require further optimization to suppress oligomerization.

Chemical Reactions Analysis

Types of Reactions

3,4,9,10-Tetrahydrophenanthren-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenanthrene-1,2-dione using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction of the ketone group can yield 3,4,9,10-tetrahydrophenanthrene using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

Oxidation: Phenanthrene-1,2-dione.

Reduction: 3,4,9,10-Tetrahydrophenanthrene.

Substitution: Various substituted phenanthrene derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

3,4,9,10-Tetrahydrophenanthren-1(2H)-one has been studied for its potential therapeutic properties. It exhibits biological activity that could be leveraged in drug development.

- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's potential as an anti-cancer agent. Researchers synthesized derivatives of this compound and tested their efficacy against various cancer cell lines, demonstrating promising results in inhibiting tumor growth .

Environmental Chemistry

As a biodegradation product of phenanthrene, this compound plays a role in environmental monitoring and assessment.

- Data Table: Environmental Impact

| Parameter | Value |

|---|---|

| Biodegradation Rate | Moderate |

| Toxicity Level | Low |

| Environmental Persistence | Moderate |

Research indicates that this compound can serve as a marker for phenanthrene degradation in contaminated sites .

Material Science

The compound is also explored for its utility in developing new materials due to its unique structural characteristics.

- Application : Its ability to form stable complexes with various metals makes it suitable for use in catalysts and sensors.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Mechanism of Action

The mechanism of action of 3,4,9,10-Tetrahydrophenanthren-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below compares key molecular parameters of 3,4,9,10-Tetrahydrophenanthren-1(2H)-one with analogous compounds:

Key Observations:

- Hydrogenation Impact: The degree and position of hydrogenation significantly influence aromaticity and steric strain. For instance, 3,4-Dihydrophenanthren-1(2H)-one retains two aromatic rings, whereas the fully hydrogenated this compound has only one aromatic ring, enhancing solubility in nonpolar solvents .

- Ketone Position: The 1(2H)-ketone in 3,4,9,10-tetrahydrophenanthrenone aligns with α-Tetralone (), suggesting similar reactivity in nucleophilic additions or reductions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,4,9,10-Tetrahydrophenanthren-1(2H)-one in laboratory settings?

- Methodological Answer : Synthesis often involves reduction reactions of phenanthrene derivatives. For example, LiAlH4 in tetrahydrofuran (THF) under reflux for 24 hours has been used to reduce ketone intermediates in structurally similar compounds . Post-reduction, chiral separation techniques like supercritical fluid chromatography (SFC) with chiral columns can resolve stereoisomers, as demonstrated in analogous syntheses . Derivatives such as oximes or thiosemicarbazones (e.g., 1-oxo-1,2,3,4-tetrahydrophenanthrene oxime) may require condensation reactions with hydroxylamine or thiosemicarbazide .

Q. How can researchers determine the purity and structural identity of this compound post-synthesis?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection is standard. For example, compounds with similar complexity (e.g., 2,6-dihydroxy-7-methoxy-phenanthrenone) are validated using reverse-phase C18 columns and gradient elution .

- Structural Identity : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) and high-resolution mass spectrometry (HRMS) are critical. Computed properties like exact molecular mass (e.g., 238.079 g/mol for analogous indenones) and topological polar surface area (e.g., 17.1 Ų) can guide spectral interpretation . Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What safety precautions are critical when handling this compound in laboratory environments?

- Methodological Answer :

- General Safety : Use PPE (gloves, goggles, lab coats) and work in a fume hood. For structurally similar ketones (e.g., 3,4,6a,10-tetrahydroxy derivatives), immediate consultation with a physician is advised upon exposure .

- Spill Management : Evacuate the area and use inert adsorbents (e.g., vermiculite) for containment. Safety protocols from organic chemistry programs emphasize training in hazard communication (GHS) and emergency response .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for the physicochemical properties of this compound?

- Methodological Answer :

- Validation : Compare computed parameters (e.g., XLogP3 or hydrophobicity) with experimental HPLC retention times. For example, discrepancies in logP values for indenones were resolved using multi-parametric optimization (MPO) models .

- Data Sources : Leverage authoritative databases like ChEBI and PubChem to cross-validate spectral and thermodynamic data . Advanced tools like COSMO-RS can refine solvation energy predictions .

Q. How can stereochemical complexities in derivatives of this compound be addressed during synthesis and characterization?

- Methodological Answer :

- Synthesis : Use stereoselective catalysts (e.g., chiral Brønsted acids) or kinetic resolution. For cyclopenta[a]phenanthrenone derivatives, SFC with chiral columns (e.g., Chiralpak IA) achieved enantiomeric excess >99% .

- Characterization : X-ray crystallography is definitive for absolute configuration determination. Dynamic NMR (DNMR) can assess conformational flexibility in solution, as applied to decalin derivatives .

Q. What advanced spectroscopic techniques are recommended for elucidating the electronic environment and reactive sites of this compound?

- Methodological Answer :

- UV-Vis and Fluorescence : Probe π→π* transitions and excited-state behavior. For phenanthrenone analogs, fluorescence quenching studies identified electron-deficient sites .

- Computational Modeling : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level maps frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Q. How should researchers design experiments to investigate the metabolic stability of this compound derivatives in pharmacological studies?

- Methodological Answer :

- In Vitro Assays : Use liver microsomes (human or rodent) to assess phase I metabolism. Monitor parent compound depletion via LC-MS/MS, as done for steroid-like derivatives .

- Isotope Labeling : Incorporate <sup>13</sup>C or <sup>2</sup>H at reactive positions (e.g., ketone groups) to track metabolic pathways. This approach validated hydroxylation sites in tetrahydroisoquinolines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.